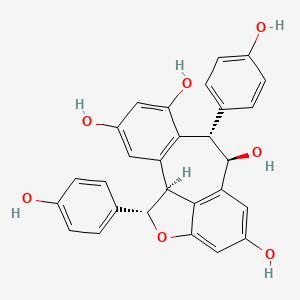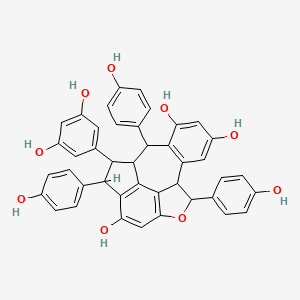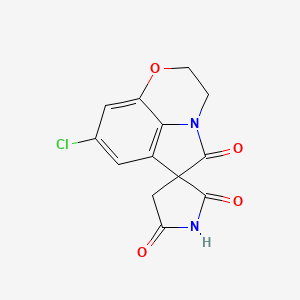
8'-Chloro-2',3'-dihydrospiro(pyrrolidine-3,6'(5'H)-pyrrolo(1,2,3-de)(1,4)benzoxazine)-2,5,5'-trione
Vue d'ensemble
Description
Adn 138 is a bioactive chemical.
Applications De Recherche Scientifique
Heterocyclic Chemistry and Chemical Synthesis
Synthesis of Heterocyclic Compounds
This compound is involved in the synthesis of various heterocyclic compounds. For instance, reactions with 3-amino-5,5-dimethylcyclohex-2-en-1-ones lead to the formation of complex triones, as observed in the study by Racheva et al. (2007) (Racheva, et al., 2007). Similar reactions have been reported by Tutynina et al. (2014), highlighting the compound's versatility in heterocyclic chemistry (Tutynina, et al., 2014).
Formation of Spiro Heterocyclic Systems
The compound facilitates the formation of spiro heterocyclic systems. Maslivets et al. (2015) detailed such a process, where successive attacks by certain groups on the compound led to the cleavage of an oxazinone ring, forming new spiro heterocyclic systems (Maslivets, et al., 2015).
Structural Studies and X-Ray Analysis
The compound has been utilized in structural studies, including X-ray analysis, to understand the molecular and crystalline structures of its derivatives, as explored in the works of Tutynina et al. (2013) and Mashevskaya et al. (2008) (Tutynina, et al., 2013), (Mashevskaya, et al., 2008).
Synthesis of Chiral Pyrrolidine-Fused Spirooxindoles
Zhao et al. (2015) demonstrated the compound's role in the synthesis of chiral pyrrolidine-fused spirooxindoles, which are important in medicinal chemistry (Zhao, et al., 2015).
Pharmaceutical Research and Applications
Antibacterial Activity
Some derivatives of the compound have been synthesized and evaluated for their antibacterial activity. Asahina et al. (2008) researched novel pyrido[1,2,3-de][1,4]benzoxazine-6-carboxylic acid derivatives, showing promising antibacterial properties (Asahina, et al., 2008).
Potential in Pharmaceutical Chemistry
The compound and its derivatives have been identified as having potential in pharmaceutical chemistry due to their unique structural properties. For instance, Babikova et al. (2021) synthesized spiro[imidazole-2,2'-pyrroles] from the compound, which are of interest in pharmaceutical research (Babikova, et al., 2021).
Propriétés
Numéro CAS |
99434-90-9 |
|---|---|
Nom du produit |
8'-Chloro-2',3'-dihydrospiro(pyrrolidine-3,6'(5'H)-pyrrolo(1,2,3-de)(1,4)benzoxazine)-2,5,5'-trione |
Formule moléculaire |
C13H9ClN2O4 |
Poids moléculaire |
292.67 g/mol |
Nom IUPAC |
6-chlorospiro[9-oxa-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7-triene-3,3'-pyrrolidine]-2,2',5'-trione |
InChI |
InChI=1S/C13H9ClN2O4/c14-6-3-7-10-8(4-6)20-2-1-16(10)12(19)13(7)5-9(17)15-11(13)18/h3-4H,1-2,5H2,(H,15,17,18) |
Clé InChI |
WSLOHMLGIVSUPR-UHFFFAOYSA-N |
SMILES |
C1COC2=CC(=CC3=C2N1C(=O)C34CC(=O)NC4=O)Cl |
SMILES canonique |
C1COC2=CC(=CC3=C2N1C(=O)C34CC(=O)NC4=O)Cl |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
8'-chloro-2',3'-dihydrospiro(pyrrolidine-3,6'(5'H)-pyrrolo(1,2,3-de)(1,4)benzoxazine)-2,5,5'-trione ADN 138 ADN-138 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

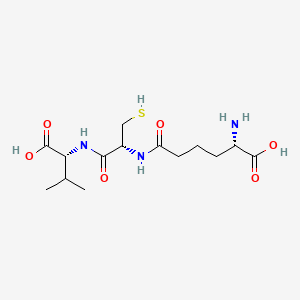
![[2-[4-[4-(dibutylamino)-5-hydroxy-6-methyloxan-2-yl]oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]-2-oxoethyl] pentanoate](/img/structure/B1665465.png)
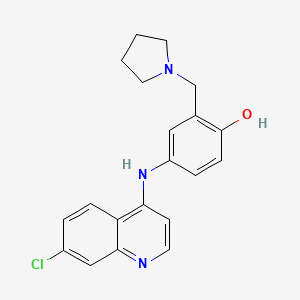
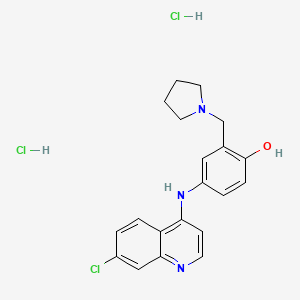
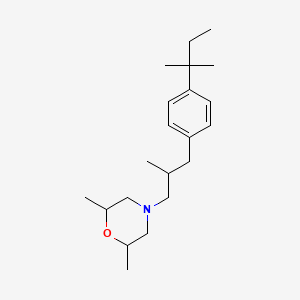
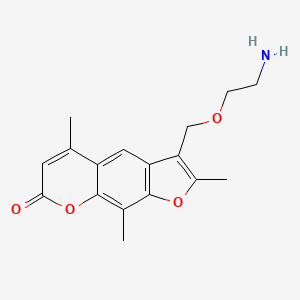
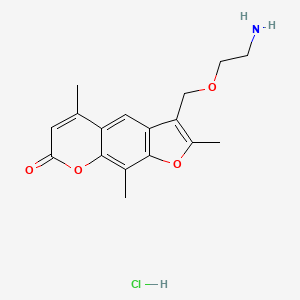
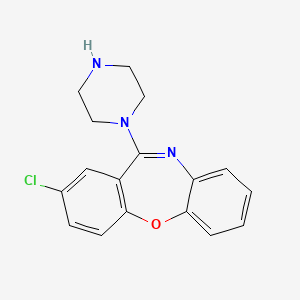
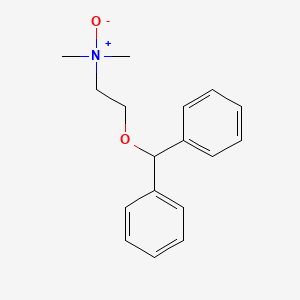


![(1S,2R,3S,4R)-4-[7-[[(2R)-1-(3-chlorothiophen-2-yl)butan-2-yl]amino]imidazo[4,5-b]pyridin-3-yl]-N-ethyl-2,3-dihydroxycyclopentane-1-carboxamide](/img/structure/B1665481.png)
